molecular formula C20H20N6O5 B2669582 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 866345-89-3

5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2669582
CAS No.: 866345-89-3
M. Wt: 424.417
InChI Key: SWEFATUQTZFINV-UHFFFAOYSA-N
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Description

5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a benzodioxole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,3-triazole with appropriate carbamoyl and methoxyphenyl substituents. The structural features include:

  • A triazole ring that contributes to its biological activity.
  • A benzodioxole moiety that may enhance pharmacological properties.

The compound's synthesis has been optimized using microwave-assisted methods to improve yield and purity, as seen in related studies focusing on triazole derivatives .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 5-amino-1H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of enzyme systems critical for microbial survival .

Antiparasitic Properties

The compound has been investigated for its potential against parasitic infections such as Chagas disease. Studies have shown that certain derivatives exhibit potent activity against Trypanosoma cruzi, the causative agent of the disease. The structure-activity relationship (SAR) studies highlight that modifications at specific positions can enhance efficacy and selectivity .

Anti-cancer Potential

Emerging research suggests that triazole derivatives may possess anti-cancer properties. The ability to modulate biological pathways involved in cancer cell proliferation makes these compounds candidates for further investigation in oncology. Preliminary data indicate promising results in inhibiting tumor growth in vitro .

Energetic Materials

The nitrogen-rich nature of this compound allows it to be explored as a precursor for energetic materials. Its derivatives have been synthesized and characterized for their potential use in explosives and propellants. The structural stability and energetic performance are evaluated through differential scanning calorimetry (DSC) and impact sensitivity tests .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various triazole derivativesShowed significant inhibition against Staphylococcus aureus with MIC values < 10 µg/mL
Research on Antiparasitic EffectsTested against T. cruziIdentified lead compounds with submicromolar activity (pEC50 > 6)
Investigation of Energetic PropertiesCharacterized new energetic saltsDemonstrated high thermal stability (up to 407 °C) and low sensitivity (IS = 5–80 J)

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole core substituted with an amino group and a benzodioxole moiety, which may contribute to its biological properties. Its structural formula can be represented as follows:

C16H18N4O4\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{4}

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains.

Key Findings:

  • Antibacterial Activity : Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial activity. For example, derivatives similar to our compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 0.5 μg/mL
Escherichia coli< 1.0 μg/mL
Pseudomonas aeruginosa< 2.0 μg/mL

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that it significantly reduced parasite burden in infected VERO cells.

Research Highlights:

  • Efficacy Against Chagas Disease : In a study focused on optimizing triazole derivatives for antiparasitic activity, the compound exhibited submicromolar potency (pEC50 > 6) and showed promise in reducing parasite load in animal models .

The mechanism by which triazoles exert their biological effects often involves interference with critical cellular processes:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is believed to contribute to their antibacterial efficacy .

Case Studies

Several case studies have highlighted the biological potential of triazole derivatives:

  • Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various triazole derivatives against multidrug-resistant strains of bacteria. The tested compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin .
  • Antiparasitic Evaluation : In vivo studies on mice infected with Trypanosoma cruzi revealed that treatment with the compound led to a significant reduction in parasitic load compared to untreated controls .

Properties

IUPAC Name

5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O5/c1-29-14-4-2-3-12(7-14)9-22-20(28)18-19(21)26(25-24-18)10-17(27)23-13-5-6-15-16(8-13)31-11-30-15/h2-8H,9-11,21H2,1H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEFATUQTZFINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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